molecular formula C10H6BrN3 B14053332 2-(4-bromo-1H-imidazol-1-yl)benzonitrile

2-(4-bromo-1H-imidazol-1-yl)benzonitrile

Cat. No.: B14053332
M. Wt: 248.08 g/mol
InChI Key: VCAIVEGZJVKPKE-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-imidazol-1-yl)benzonitrile is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine atom attached to the imidazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromoimidazole with benzonitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(1H-imidazol-1-yl)benzonitrile, while oxidation with hydrogen peroxide can produce 2-(4-bromo-1H-imidazol-1-yl)benzoic acid .

Scientific Research Applications

2-(4-bromo-1H-imidazol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the benzonitrile group can interact with various biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-4-bromo-1H-imidazol-1-yl)benzonitrile
  • 4-(2-bromo-1H-imidazol-1-yl)benzonitrile

Uniqueness

2-(4-bromo-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-4-2-1-3-8(9)5-12/h1-4,6-7H

InChI Key

VCAIVEGZJVKPKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=C(N=C2)Br

Origin of Product

United States

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